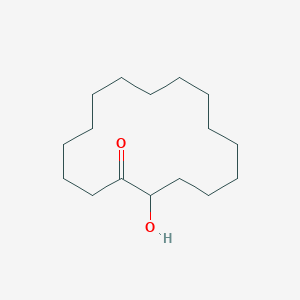

2-Hydroxycyclohexadecanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

254.41 g/mol |

IUPAC Name |

2-hydroxycyclohexadecan-1-one |

InChI |

InChI=1S/C16H30O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(15)18/h15,17H,1-14H2 |

InChI Key |

RJCRQMHUBGEVTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCCC(=O)C(CCCCCC1)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Hydroxycyclohexadecanone

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. fiveable.meairitilibrary.com For 2-Hydroxycyclohexadecanone, the primary disconnection strategies target the macrocyclic ring and the alpha-hydroxy ketone functional group.

The most logical disconnections are of the carbon-carbon bonds within the sixteen-membered ring to open it into a linear precursor. A key disconnection is the C-C bond between the carbonyl carbon and the hydroxyl-bearing carbon, which corresponds to an acyloin condensation of a long-chain diester in the forward synthesis. Another strategic disconnection involves breaking a carbon-carbon double bond within a precursor ring, pointing towards a ring-closing metathesis (RCM) reaction.

Based on these disconnections, several key precursors can be identified:

For Acyloin Condensation: A 1,16-dicarboxylic acid ester, such as dimethyl hexadecanedioate, is a primary precursor. This linear molecule can undergo intramolecular reductive coupling to form the desired α-hydroxy ketone.

For Ring-Closing Metathesis: A long-chain diene is a suitable precursor. For instance, a 1,15-hexadecadiene derivative with appropriate functional handles can be cyclized. The position of the resulting double bond would then require further functional group manipulation to yield the target molecule.

For Reductive Coupling: An open-chain precursor containing two carbonyl groups (dialdehyde or diketone) or other reactive moieties at its termini can be cyclized through intramolecular reductive coupling.

The following table summarizes the key precursors and the corresponding synthetic strategies.

| Synthetic Strategy | Key Precursor |

| Acyloin Condensation | Dimethyl hexadecanedioate |

| Ring-Closing Metathesis | 1,15-Hexadecadiene derivatives |

| Reductive Coupling | 1,16-Hexadecanedial or related diketones |

Macrocyclization Techniques in this compound Synthesis

The formation of the 16-membered ring is the most critical step in the synthesis of this compound. Several macrocyclization techniques can be employed to achieve this transformation, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of macrocycles of various sizes. organic-chemistry.orgwikipedia.org This reaction typically involves the intramolecular metathesis of a diene catalyzed by a ruthenium or molybdenum complex, such as Grubbs' or Schrock's catalysts, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.org

In the context of this compound synthesis, a precursor such as an ω-unsaturated ester of an ω-unsaturated fatty acid could be subjected to RCM to form a macrocyclic lactone. Subsequent reduction and functional group manipulation would then be required to arrive at the target α-hydroxy ketone. Alternatively, a diene with a protected hydroxyl group and a precursor to the ketone could be cyclized. The choice of catalyst is crucial for the efficiency and stereoselectivity of the ring closure. drughunter.com

Acyloin Condensation and Related Cyclization Methods

The acyloin condensation is a classic and effective method for the synthesis of macrocyclic α-hydroxy ketones. wikipedia.orgorganic-chemistry.org This reaction involves the reductive coupling of two carboxylic acid esters in the presence of metallic sodium in an aprotic solvent. organic-chemistry.orgbspublications.net For the synthesis of this compound, the intramolecular acyloin condensation of a 16-carbon chain dicarboxylic acid ester, such as diethyl hexadecanedioate, would be a direct approach.

The reaction proceeds through a radical mechanism on the surface of the sodium metal, leading to the formation of a sodium enediolate intermediate, which upon acidic workup yields the acyloin. pw.live This method is particularly well-suited for forming rings of ten members or more, often providing good yields without the need for extremely high dilution. wikipedia.orgpw.live

| Cyclization Method | Key Features |

| Ring-Closing Metathesis | Catalytic, tolerant of many functional groups, forms a C=C bond that requires further transformation. |

| Acyloin Condensation | Stoichiometric use of sodium, directly forms the α-hydroxy ketone moiety, suitable for large rings. wikipedia.orgbspublications.net |

Reductive Coupling Strategies for Macrocyclic Ring Formation

Besides the acyloin condensation, other reductive coupling strategies can be employed for the formation of the macrocyclic ring. Nickel-catalyzed reductive coupling of ynals (alkynes with an aldehyde) is a method for preparing macrocycles. bohrium.com This approach allows for the combination of different functional groups and can establish stereocenters. bohrium.com For the synthesis of this compound, a precursor containing a terminal alkyne at one end and an aldehyde at the other could be cyclized using a nickel catalyst and a reducing agent. nih.gov

Pinacol coupling, which involves the reductive coupling of two carbonyl groups to form a 1,2-diol, is another relevant strategy. nih.gov An intramolecular pinacol coupling of a 1,16-hexadecanedial could yield a 16-membered cyclic 1,2-diol. Subsequent selective oxidation of one of the hydroxyl groups would then lead to this compound.

Stereoselective Synthesis of this compound Stereoisomers

This compound contains a single stereocenter at the C2 position, meaning it can exist as two enantiomers, (R)-2-Hydroxycyclohexadecanone and (S)-2-Hydroxycyclohexadecanone. The stereoselective synthesis of one of these enantiomers requires the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One approach to achieve stereoselectivity is through asymmetric reduction of the corresponding 1,2-diketone, cyclohexadecane-1,2-dione. The use of chiral reducing agents, such as those derived from chiral boranes or aluminum hydrides, can selectively produce one enantiomer of the α-hydroxy ketone.

Alternatively, a stereocenter can be introduced early in the synthesis of the linear precursor, which is then carried through the macrocyclization step. For instance, a chiral building block containing the hydroxyl group with a defined stereochemistry can be incorporated into the linear chain before cyclization.

Functional Group Interconversions and Derivatization in this compound Synthesis

Functional group interconversions (FGIs) are essential steps in the synthesis of this compound, both in the preparation of the linear precursor and in the post-macrocyclization modifications. fiveable.mesolubilityofthings.com Common FGIs include:

Oxidation: The conversion of an alcohol to a ketone or aldehyde. For example, the oxidation of a 1,2-diol to an α-hydroxy ketone. fiveable.me

Reduction: The conversion of a carboxylic acid or ester to an alcohol, or a ketone to an alcohol. fiveable.me

Protection and Deprotection: The temporary modification of a functional group to prevent it from reacting in a subsequent step. For example, protecting the hydroxyl group as a silyl ether during a reaction that is sensitive to acidic protons.

Derivatization of this compound can be useful for its characterization and for the synthesis of related compounds. The hydroxyl group can be acylated to form esters or alkylated to form ethers. The ketone functionality can react with hydrazines to form hydrazones or with hydroxylamine to form oximes. nih.gov These derivatives can be used to confirm the structure of the parent compound or to explore its biological activity.

The following table provides examples of functional group interconversions and derivatization reactions relevant to this compound.

| Transformation Type | Example Reaction | Purpose |

| Functional Group Interconversion | Oxidation of a secondary alcohol to a ketone using PCC. solubilityofthings.com | Introduction of the ketone functionality in the final steps of the synthesis. |

| Functional Group Interconversion | Reduction of an ester to a primary alcohol using LiAlH₄. fiveable.me | Preparation of a diol precursor for macrocyclization. |

| Derivatization | Reaction of the hydroxyl group with an acyl chloride to form an ester. libretexts.org | Structural confirmation and synthesis of analogs. |

| Derivatization | Reaction of the ketone with 2,4-dinitrophenylhydrazine to form a hydrazone. nih.gov | Characterization of the carbonyl group. |

Catalytic Methods in the Synthesis of this compound Remain Elusive in Publicly Available Scientific Literature

The synthesis of macrocyclic compounds, such as cyclohexadecanone (B1615262) derivatives, presents unique challenges in organic chemistry due to entropic factors that disfavor the formation of large rings. Catalytic methods are often sought to overcome these hurdles by enabling efficient and selective cyclization and functionalization reactions. These can include various approaches such as ring-closing metathesis, C-H activation/oxidation, and biocatalysis.

For instance, biocatalytic approaches using enzymes like cytochrome P450 monooxygenases have been investigated for the hydroxylation of smaller cyclic alkanes, such as cyclohexane. These enzymes can offer high regio- and stereoselectivity under mild reaction conditions. However, the extension of these methods to larger, 16-membered rings like cyclohexadecane (B1619725), and the specific targeting of the C2 position to yield this compound, is not described in the available literature.

Similarly, while organocatalysis and transition-metal catalysis are powerful tools for a wide array of organic transformations, including the synthesis of complex cyclic molecules and α-hydroxy ketones, specific protocols, catalyst systems, reaction conditions, and performance data (such as yields and selectivity) for the synthesis of this compound have not been reported in the surveyed scientific papers and databases.

Due to the absence of specific research data, a detailed discussion of synthetic strategies, methodologies, and research findings, including data tables on catalyst performance for the synthesis of this compound, cannot be provided at this time. The development of catalytic routes to this specific macrocyclic hydroxy ketone appears to be an area that is not yet explored or at least not extensively reported in the public domain.

Chemical Reactivity and Transformation Studies of 2 Hydroxycyclohexadecanone

Oxidation Reactions and Controlled Derivative Formation

The secondary alcohol group in 2-Hydroxycyclohexadecanone is susceptible to oxidation. This reaction converts the hydroxyl group into a carbonyl group, yielding a 1,2-diketone. The choice of oxidizing agent is crucial for controlling the reaction and avoiding unwanted side reactions.

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents. khanacademy.orgyoutube.com Stronger oxidizing agents, such as chromic acid (H₂CrO₄), formed from sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, can effectively perform this transformation. A milder alternative is Pyridinium chlorochromate (PCC), which is known to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without the harsh acidic conditions of chromic acid. youtube.comyoutube.com

The general transformation is the conversion of the secondary alcohol at the C2 position into a ketone, resulting in the formation of cyclohexadecane-1,2-dione.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Major Product |

| This compound | Chromic Acid (H₂CrO₄) | Cyclohexadecane-1,2-dione |

| This compound | Pyridinium Chlorochromate (PCC) | Cyclohexadecane-1,2-dione |

Reduction Reactions and Product Profiles

The ketone functional group in this compound can be reduced to a secondary alcohol. This transformation results in the formation of cyclohexadecane-1,2-diol. The reduction of ketones is typically achieved using metal hydride reagents.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent often used in alcoholic solvents like ethanol (B145695) or methanol. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous ethereal solvents, followed by an aqueous workup. Both reagents will effectively reduce the ketone at the C1 position to a hydroxyl group, yielding the corresponding diol. The stereochemical outcome (the relative orientation of the two hydroxyl groups) will depend on the reagent and the steric environment of the macrocyclic ring.

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Major Product |

| This compound | Sodium Borohydride (NaBH₄) | Cyclohexadecane-1,2-diol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Cyclohexadecane-1,2-diol |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group, making it resistant to direct nucleophilic substitution. youtube.com To facilitate substitution at the C2 position of this compound, the -OH group must first be converted into a better leaving group.

A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group. Once the tosylate is formed, it can be readily displaced by a variety of nucleophiles via an Sₙ2 reaction. youtube.comyoutube.com This reaction proceeds with an inversion of stereochemistry at the reaction center. youtube.com

For example, reacting 2-(tosyloxy)cyclohexadecanone with a nucleophile such as sodium azide (B81097) (NaN₃) would yield 2-azidocyclohexadecanone.

Table 3: Substitution Reaction via Tosylate Intermediate

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(p-Tolylsulfonyloxy)cyclohexadecanone |

| 2 | 2-(p-Tolylsulfonyloxy)cyclohexadecanone | Sodium Azide (NaN₃) | 2-Azidocyclohexadecanone |

Alpha-Carbonyl Reactivity and Enolization Studies

The hydrogen atom on the carbon adjacent to the ketone (the α-carbon) in this compound is acidic. masterorganicchemistry.com In this molecule, the C2 carbon is the α-carbon. The presence of a base can deprotonate this carbon, forming a resonance-stabilized intermediate called an enolate. libretexts.org

The formation of the enolate is a key step in many reactions of ketones. The enolate anion has two resonant forms, with the negative charge distributed between the α-carbon and the oxygen atom. This makes the enolate an "ambident" nucleophile, capable of reacting with electrophiles at either the carbon or the oxygen. libretexts.org This process, known as enolization, can be catalyzed by either acid or base. khanacademy.org Under basic conditions, a base removes the alpha-proton to form the enolate directly. Under acidic conditions, the carbonyl oxygen is first protonated, which makes the alpha-proton more acidic and easier to remove by a weak base. libretexts.org The formation of this enolate intermediate is fundamental to understanding reactions like α-halogenation and aldol (B89426) condensations.

Mechanistic Investigations of this compound Reactions

The reactions of this compound proceed through well-established mechanistic pathways characteristic of its functional groups.

Oxidation Mechanism (Chromic Acid) : The reaction begins with the alcohol's oxygen atom attacking the chromium atom of chromic acid to form a chromate (B82759) ester. In a subsequent step, a base (like water) removes the proton from the carbon that bears the hydroxyl group. This initiates an E2-like elimination, forming the C=O double bond and breaking the O-Cr bond, with the electrons moving to the chromium atom, reducing it from Cr(VI) to Cr(IV). youtube.com

Substitution Mechanism (Sₙ2) : For substitution to occur, the hydroxyl group is first converted to a good leaving group (e.g., a tosylate). The Sₙ2 mechanism is a single, concerted step. youtube.comyoutube.com A strong nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (backside attack). Simultaneously, the bond between the carbon and the leaving group breaks. This process results in an inversion of the stereochemical configuration at the carbon center. youtube.com

Enolate Formation Mechanism (Base-Catalyzed) : In the presence of a base, the proton on the α-carbon (C2) is abstracted. The electrons from the C-H bond then move to form a double bond between C1 and C2, and the π electrons from the original carbonyl group move onto the oxygen atom. This creates the enolate anion, which is a resonance hybrid of a carbanion and an oxyanion. masterorganicchemistry.com

Biological Activities and Mechanistic Investigations of 2 Hydroxycyclohexadecanone

In Vitro Studies of Molecular Interactions

There is currently no publicly available scientific literature detailing in vitro studies on the molecular interactions of 2-Hydroxycyclohexadecanone. Research investigating its potential interactions with specific proteins, enzymes, or other biological molecules has not been reported. Consequently, data on its binding affinities, mechanisms of action at a molecular level, and its potential to disrupt or modulate biological processes in a controlled laboratory setting are absent.

Receptor Binding Profiling and Ligand-Receptor Dynamics (e.g., Olfactory Receptors)

No studies have been published that profile the binding of this compound to any class of receptors, including olfactory receptors. As a result, there is no data available to characterize its potential as a ligand, its binding affinity (Kd), or its efficacy (EC50/IC50) at any known receptor. The dynamics of its potential interaction with receptor binding pockets, including association and dissociation rates, remain uninvestigated.

Modulation of Biochemical Pathways in Model Systems

Investigations into the effects of this compound on biochemical pathways in model systems have not been documented in the available scientific literature. There are no reports on whether this compound can act as an activator, inhibitor, or modulator of any specific signaling or metabolic pathways. Therefore, its potential to influence cellular functions through the alteration of biochemical cascades is unknown.

Enzymatic Catalysis and Biotransformation Studies

There is a lack of published research on the enzymatic catalysis or biotransformation of this compound. Studies identifying enzymes that may metabolize this compound, the resulting metabolites, and the metabolic pathways involved are not available. The susceptibility of this compound to enzymatic action and its potential metabolic fate in biological systems have not been explored.

Structure Activity Relationship Sar Studies of 2 Hydroxycyclohexadecanone Derivatives

Design and Synthesis of Analogues for SAR Probing

The design and synthesis of analogues are the cornerstone of SAR investigations. For a hypothetical SAR study of 2-Hydroxycyclohexadecanone, medicinal chemists would systematically modify its structure. Key areas for modification could include:

The Hydroxyl (-OH) Group: Esterification, etherification, or replacement with other functional groups (e.g., amino, thiol) would probe the importance of this group for biological activity.

The Ketone (=O) Group: Reduction to an alcohol, conversion to an oxime, or other derivatizations would assess the role of the carbonyl moiety.

The Cyclohexadecane (B1619725) Ring: Altering the ring size (expansion or contraction), introducing unsaturation, or adding substituents at various positions would explore the impact of the macrocyclic scaffold.

The synthesis of these analogues would likely involve multi-step reaction sequences, starting from commercially available precursors or through the total synthesis of the modified macrocyclic core.

Correlation of Structural Motifs with Biological Activities

Once synthesized, the biological activities of the this compound analogues would be determined through various in vitro and in vivo assays. The goal is to establish a correlation between specific structural features and the observed biological effects. For instance, it might be found that a particular substituent at a specific position on the cyclohexadecane ring leads to a significant increase in potency. Conversely, modification of the hydroxyl group might completely abolish activity, indicating its essential role in binding to a biological target.

The findings from these correlations guide the design of subsequent generations of analogues in an iterative process to optimize the desired biological activity.

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods are powerful tools that complement experimental SAR studies.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for the this compound analogues, a predictive model could be developed. This model would allow for the virtual screening of new, unsynthesized analogues to prioritize those with the highest predicted activity.

Molecular Docking: If the biological target of this compound is known, molecular docking simulations can provide insights into how its derivatives bind to the active site of the target protein. These simulations can predict the binding orientation and affinity of different analogues, helping to explain the observed SAR at a molecular level. For example, docking studies might reveal that a specific hydrogen bond between the hydroxyl group of this compound and an amino acid residue in the binding pocket is crucial for its activity.

While the principles of SAR, analogue synthesis, and computational analysis are well-established in drug discovery, their specific application to "this compound" has not been reported in the accessible scientific literature. Therefore, the detailed research findings and data tables requested for an article on this specific compound cannot be provided at this time. Further experimental and computational research is needed to elucidate the structure-activity relationships of this compound derivatives.

Advanced Analytical Methodologies in 2 Hydroxycyclohexadecanone Research

Development of Chromatographic Separation Techniques (e.g., HPLC Method Development)

Chromatographic techniques are foundational for isolating and purifying components from a mixture. drugfuture.comjournalagent.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the analysis of compounds like 2-Hydroxycyclohexadecanone due to its high resolution and sensitivity. pharmasalmanac.comwjpmr.com The development of a robust HPLC method is a systematic process involving the careful selection and optimization of several key parameters to achieve efficient separation. iosrphr.org

The initial phase of method development requires a thorough understanding of the physicochemical properties of this compound, such as its solubility and polarity, which are influenced by its hydroxyl and ketone functional groups. pharmacores.com A typical approach for a molecule of this nature would be reversed-phase HPLC.

Key Stages in HPLC Method Development:

Column Selection: The choice of the stationary phase is critical. For this compound, a C18 column is often a suitable starting point, as it effectively separates moderately polar compounds. The column's dimensions and particle size are also selected to balance separation efficiency with analysis time. pharmacores.com

Mobile Phase Selection: The mobile phase consists of a mixture of a weak solvent (like water or an aqueous buffer) and a strong organic solvent (such as acetonitrile (B52724) or methanol). pharmtech.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate this compound from impurities with a wide range of polarities. pharmtech.com

Detector Selection: An appropriate detector must be chosen to monitor the compound as it elutes from the column. While this compound's carbonyl group may allow for detection by a UV-Vis detector, its response might be weak. In such cases, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. pharmasalmanac.com

Optimization: Once initial conditions are established, the method is fine-tuned to improve resolution, peak shape, and analysis time. iosrphr.org This involves adjusting parameters such as the mobile phase gradient, flow rate, and column temperature. pharmacores.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Selection/Condition | Rationale |

|---|---|---|

| Chromatography Mode | Reversed-Phase HPLC | Suitable for separating moderately polar organic molecules. |

| Stationary Phase | C18 silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and selectivity for the analyte. |

| Mobile Phase A | Water | The weak solvent in the mobile phase system. |

| Mobile Phase B | Acetonitrile or Methanol | The strong organic solvent for eluting the compound. |

| Elution Mode | Gradient Elution | Ensures separation of components with varying polarities within a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing a balance between speed and efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV-Vis or ELSD/CAD | Selection depends on the chromophoric properties of the analyte and required sensitivity. |

Advanced Spectroscopic Characterization for Conformational Analysis and Purity Assessment

Spectroscopy is indispensable for elucidating the precise molecular structure and assessing the purity of this compound. Advanced spectroscopic methods provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural confirmation. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum reveal the number and environment of hydrogen atoms, while ¹³C NMR identifies all unique carbon atoms in the molecule. For conformational analysis, advanced 2D NMR techniques (like COSY, HSQC, and NOESY) can be used to determine through-bond and through-space correlations between atoms, providing insights into the preferred three-dimensional shape of the sixteen-membered ring. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in this compound. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, while a strong absorption band around 1700-1725 cm⁻¹ confirms the presence of the carbonyl (C=O) group of the ketone. nih.gov Subtle shifts in these bands can indicate intramolecular hydrogen bonding, which is a key factor in determining the molecule's conformation. researchgate.net

Purity assessment relies on these spectroscopic techniques to detect the presence of impurities. A pure sample of this compound will exhibit clean NMR spectra with no unexpected signals and an IR spectrum consistent with its known structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Region/Value | Information Provided |

|---|---|---|---|

| ¹H NMR | -OH proton | Variable, broad singlet | Presence of hydroxyl group. |

| -CH(OH)- proton | ~3.5 - 4.0 ppm | Proton on the carbon bearing the hydroxyl group. | |

| -CH₂- protons | ~1.2 - 2.5 ppm | Protons of the hydrocarbon ring. | |

| ¹³C NMR | C=O carbon | ~200 - 220 ppm | Carbonyl carbon of the ketone. |

| C-OH carbon | ~60 - 80 ppm | Carbon attached to the hydroxyl group. | |

| IR Spectroscopy | O-H stretch | 3200 - 3600 cm⁻¹ (broad) | Hydroxyl functional group. |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for analyzing complex mixtures containing this compound. ajpaonline.comiipseries.org This approach provides two-dimensional data, enhancing the certainty of identification. asdlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques in pharmaceutical and chemical analysis. actascientific.com An HPLC system separates the components of the mixture, which are then introduced directly into a mass spectrometer. nih.gov The mass spectrometer acts as a highly specific and sensitive detector, providing the molecular weight of each eluting component. Furthermore, fragmentation patterns obtained through tandem MS (MS/MS) can offer detailed structural information, acting as a molecular fingerprint for definitive identification of this compound, even in trace amounts. asdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS is a valuable alternative. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase. The coupled mass spectrometer then provides mass data for identification. nih.gov

The primary advantage of these techniques is their ability to separate and identify unknown components in a mixture, such as synthesis byproducts or degradation products, without the need for prior isolation and purification. actascientific.com

Table 3: Overview of Relevant Hyphenated Techniques

| Technique | Separation Principle | Detection Principle | Application for this compound |

|---|---|---|---|

| LC-MS | Differential partitioning between mobile and stationary liquid phases. | Measures mass-to-charge ratio of ionized molecules. | Ideal for direct analysis in reaction mixtures or biological matrices. Provides molecular weight and structural data. |

| GC-MS | Differential partitioning between a mobile gas phase and a stationary phase. | Measures mass-to-charge ratio of ionized, fragmented molecules. | Suitable for analyzing volatile derivatives; provides a characteristic fragmentation pattern for identification. |

| LC-NMR | HPLC separation followed by on-line NMR detection. | Acquires NMR spectra of eluting peaks. | Provides complete, unambiguous structural elucidation of separated components directly. |

Quantitative Analytical Procedure Development for Research Purposes

For research purposes, it is often necessary to determine the exact amount of this compound in a sample. This requires the development and validation of a quantitative analytical procedure, most commonly using HPLC. wjpmr.com Method validation is a formal process that demonstrates that the analytical method is suitable for its intended purpose. iosrphr.orgpharmtech.com

The development of a quantitative method involves establishing a procedure and then rigorously testing its performance characteristics.

Key Validation Parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or matrix components.

Linearity: Demonstrating that the detector response is directly proportional to the concentration of this compound over a specific range. This is typically assessed by analyzing a series of standards of known concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration (a control sample) or by spiking a blank sample with a known amount of the compound.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantitation (LOQ): The lowest concentration of this compound that can be determined with acceptable precision and accuracy.

Table 4: Standard Validation Parameters for a Quantitative HPLC Method

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Specificity | No interference at the retention time of the analyte peak. | Peak purity index > 0.99; baseline resolution from other peaks. |

| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Closeness of measured value to the true value. | Recovery of 98.0% to 102.0%. |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| LOQ | Lowest quantifiable concentration with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10. |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio ≥ 3. |

Biosynthetic Pathways and Natural Occurrence of 2 Hydroxycyclohexadecanone

Isolation and Characterization from Natural Sources

There is no available scientific literature that documents the isolation of 2-Hydroxycyclohexadecanone from any natural source.

Enzymatic Mechanisms in Biosynthesis

No enzymatic pathways or specific enzymes have been identified or characterized in relation to the biosynthesis of this compound.

Precursor Incorporation and Metabolic Pathway Elucidation

As the compound has not been isolated from a natural source and its biosynthetic pathway is unknown, there is no research on the incorporation of precursors or the elucidation of its metabolic pathway.

Due to the absence of any research data on this compound, it is not possible to provide the requested detailed research findings or data tables.

Degradation and Environmental Fate Studies of 2 Hydroxycyclohexadecanone

Photodegradation Pathways and Kinetics

Specific studies on the photodegradation of 2-Hydroxycyclohexadecanone are not publicly documented. However, the photochemical behavior of ketones can be generally understood. Ketones can absorb ultraviolet (UV) radiation, which can lead to their degradation through various pathways. For instance, studies on the photodegradation of polyethylene (B3416737) bearing ketone groups have shown that both Norrish type I and type II scissions are involved in the degradation process. nih.gov While this is in a polymer matrix, it illustrates a fundamental photochemical reaction of ketones.

For compounds in the atmosphere, reaction with hydroxyl radicals is a primary degradation pathway. industrialchemicals.gov.au Based on quantitative structure-activity relationship (QSAR) models for other macrocyclic ketones, it is predicted that these compounds will degrade rapidly in the air. industrialchemicals.gov.au Half-lives are estimated to be in the range of 1.58 to 5.49 hours, indicating a low potential for long-range atmospheric transport. industrialchemicals.gov.auresearchgate.net

Table 1: Predicted Atmospheric Degradation of Structurally Similar Macrocyclic Ketones

| Compound | Predicted Half-life (Reaction with OH radicals) |

|---|---|

| Exaltone | 1.58 - 5.49 hours |

| Ambretone | 1.58 - 5.49 hours |

| Muscone (B1676871) | 1.58 - 5.49 hours |

Data based on QSAR predictions for macrocyclic ketones. industrialchemicals.gov.au

Microbial Biodegradation Mechanisms

The microbial biodegradability of macrocyclic ketones has been a subject of study, particularly in the context of their use as fragrance ingredients. Several standard ready biodegradability tests have been conducted on analogous compounds. For instance, exaltone, ambretone, and muscone have been shown to be readily biodegradable. industrialchemicals.gov.au This suggests that this compound is also likely to be susceptible to microbial degradation.

The predicted degradation pathway for macrocyclic ketones involves lactone formation, followed by ester hydrolysis and eventual degradation through the fatty acid metabolism pathway. industrialchemicals.gov.au The presence of a hydroxyl group on the this compound ring may influence the rate and pathway of biodegradation, potentially serving as a site for initial enzymatic attack.

Table 2: Ready Biodegradability of Structurally Similar Macrocyclic Ketones

| Compound | Test Guideline | Result |

|---|---|---|

| Exaltone | OECD TG 301B | 70% mineralization in 28 days (readily biodegradable) |

| Ambretone | OECD TG 301F | 86% mineralization in 28 days (readily biodegradable) |

| Muscone | OECD TG 301F | 80% mineralization in 28 days (readily biodegradable) |

Data from evaluation statements on macrocyclic ketones. industrialchemicals.gov.au

Chemical Stability and Hydrolysis Studies

Ketones are generally stable to hydrolysis under typical environmental pH conditions. quora.com In aqueous solutions, a ketone can exist in equilibrium with its geminal diol form, but this equilibrium usually lies far to the left, favoring the ketone. quora.com This reaction is also typically easily reversible. quora.com The macrocyclic structure of this compound is also expected to be chemically stable. Some studies on other macrocyclic structures suggest that the macrocyclic framework can destabilize the hydrated ketone form. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Environmental Transport and Transformation Research

As with many fragrance ingredients, this compound is expected to be released into the environment primarily through wastewater. greenpeace.to Due to their chemical properties, synthetic musks, including macrocyclic ketones, can be detected in various environmental compartments such as water, soil, and air. researchgate.net

Once in the aquatic environment, macrocyclic ketones are expected to partition between the water column and sediment. industrialchemicals.gov.au Fugacity modeling of similar compounds predicts that they will predominantly remain in the water or partition to sediment. industrialchemicals.gov.au The degree of partitioning to sediment is influenced by the lipophilicity of the chemical, indicated by its octanol-water partition coefficient (log KOW). industrialchemicals.gov.au While some macrocyclic ketones have calculated bioconcentration factors (BCFs) that suggest a moderate potential for bioaccumulation, experimental studies have indicated that they may also undergo rapid depuration by aquatic organisms like fish. industrialchemicals.gov.au

The continuous release of fragrance compounds from urban areas, particularly through wastewater treatment plants, can lead to their chronic presence in receiving waters. researchgate.net However, the ready biodegradability of many macrocyclic ketones suggests that their persistence in the environment may be limited compared to other classes of synthetic musks. industrialchemicals.gov.aulayermor.com

Computational and Theoretical Chemistry Applications to 2 Hydroxycyclohexadecanone

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and other conformational search methods are essential tools for exploring the vast conformational space of flexible molecules like 2-Hydroxycyclohexadecanone, a 16-membered macrocycle. The stability, reactivity, and physicochemical properties of such large rings are intrinsically linked to their three-dimensional structures.

Conformational analysis of macrocycles is a significant challenge due to the large number of rotatable bonds, which can lead to a multitude of low-energy conformations. Various computational algorithms, including distance geometry, molecular dynamics, and Monte Carlo methods, are employed to sample this complex potential energy surface. For analogous macrocyclic ketones like cyclododecanone (B146445) (a 12-membered ring), computational studies combined with experimental techniques have revealed a strong preference for specific conformations that minimize transannular strain (unfavorable interactions between atoms across the ring) and torsional strain. It is expected that this compound would similarly adopt a limited set of preferred conformations to alleviate these strains.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Key Feature |

| A | Extended, chair-like | 0.0 | Minimal transannular strain |

| B | Folded, with intramolecular H-bond | -2.5 | Stabilized by hydrogen bonding |

| C | Twisted, boat-like | 3.2 | Higher torsional strain |

| D | Globular | 5.1 | Significant transannular interactions |

Note: This table is illustrative and based on general principles of macrocycle conformation. Actual values would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The electronic properties of the carbonyl (C=O) and hydroxyl (-OH) groups are of primary interest. The carbonyl group is inherently polar, with the oxygen atom being more electronegative than the carbon atom. This results in a partial negative charge on the oxygen and a partial positive charge on the carbon, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. The hydroxyl group, being a good hydrogen bond donor, can influence the reactivity of the nearby ketone.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common practice in computational chemistry to predict reactivity. For a ketone, the HOMO is often associated with the lone pair electrons on the oxygen atom, while the LUMO is typically the π* antibonding orbital of the C=O double bond. The energy of the LUMO is indicative of the electrophilicity of the carbonyl carbon; a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO can provide insights into the molecule's kinetic stability and spectroscopic properties.

The presence of the α-hydroxyl group can influence the electronic properties of the carbonyl group through inductive and hydrogen-bonding effects. Intramolecular hydrogen bonding, in particular, can affect the charge distribution and orbital energies. DFT calculations can quantify these effects by providing values for atomic charges, orbital energies, and molecular electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule.

Table 2: Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | +1.2 eV | Related to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Mulliken Charge on C=O Carbon | +0.45 e | Confirms the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on C=O Oxygen | -0.52 e | Confirms the nucleophilic nature of the carbonyl oxygen. |

Note: This table is illustrative. Actual values would depend on the specific conformation and computational method.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest would be the nucleophilic addition to the carbonyl group, a fundamental reaction of ketones.

Reaction pathway modeling for a nucleophilic addition to this compound would involve mapping the potential energy surface as the nucleophile approaches the carbonyl carbon. This process allows for the identification of the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the geometry of the reacting species at the point of maximum energy.

The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. Computational methods can be used to calculate these activation energies, providing a quantitative measure of reactivity.

For this compound, the stereochemistry of the nucleophilic addition is an important aspect to consider. The large, flexible ring can create a complex steric environment around the carbonyl group, potentially leading to diastereoselective reactions where one stereoisomer is formed preferentially over another. The presence of the α-hydroxyl group can also direct the incoming nucleophile, either through steric hindrance or by coordinating with the attacking reagent.

For example, in the reduction of a ketone to an alcohol using a hydride reagent (a source of H⁻), the hydride can attack the carbonyl carbon from either of the two faces of the planar C=O group. The relative energies of the two possible transition states, corresponding to attack from each face, will determine the stereochemical outcome of the reaction. Computational modeling can be used to locate these transition states and calculate their energies, thereby predicting the major product of the reaction.

Table 3: Hypothetical Activation Energies for Nucleophilic Addition to this compound

| Reaction | Nucleophile | Transition State Geometry | Activation Energy (kcal/mol) |

| Hydride Reduction | H⁻ (from NaBH₄) | Attack from the less hindered face | 12.5 |

| Hydride Reduction | H⁻ (from NaBH₄) | Attack from the more hindered face | 15.8 |

| Grignard Reaction | CH₃MgBr | Approach anti to the hydroxyl group | 18.2 |

| Grignard Reaction | CH₃MgBr | Approach syn to the hydroxyl group | 22.5 |

Note: This table is illustrative and serves to demonstrate the type of data that can be obtained from reaction pathway modeling.

Concluding Remarks and Future Research Perspectives

Emerging Research Areas for 2-Hydroxycyclohexadecanone

While much of the existing research focuses on the synthesis and subsequent conversion of this compound, several emerging areas promise to expand its relevance. One of the most compelling future applications lies in the field of chemical ecology and semiochemicals. Research has demonstrated that this compound is a key intermediate in the synthesis of cyclohexadecanone (B1615262), a macrocyclic ketone identified as a potential intraspecific recognition pheromone in the caracal (Caracal caracal) . This connection opens up avenues for its use in developing synthetic lures for wildlife management, conservation efforts, and ecological studies. The exploration of its derivatives as potential pheromones or signaling molecules for other species remains a significant area for future investigation.

Another emerging research front is its role in the development and validation of novel synthetic methodologies. For instance, this compound has been identified as a product in titanium-induced reductive coupling reactions of carbonyls datapdf.com. Its formation in such reactions makes it a useful marker for studying reaction mechanisms and optimizing conditions for creating large-ring structures. Future work could focus on using this compound as a model substrate to test new catalytic systems or green chemistry approaches for macrocycle synthesis.

Interdisciplinary Approaches in Macrocyclic Ketone Research

The broader field of macrocyclic ketones is a prime example of how interdisciplinary collaboration can drive scientific innovation. The synthesis and study of these compounds are no longer confined to traditional organic chemistry but now intersect with numerous other scientific disciplines.

One major area of collaboration is between synthetic chemistry and materials science. Researchers are designing and synthesizing novel macrocyclic molecules, such as keto-adamantane-based macrocycles, to create advanced materials nih.gov. These collaborations have led to the development of crystalline supramolecular assemblies that exhibit selective vapochromism, with potential applications in chemical sensing and environmental monitoring nih.gov. Similarly, the synthesis and subsequent fluoride-initiated ring-opening polymerization of macrocyclic aromatic ether-sulfones represent a fusion of organic synthesis and polymer chemistry, aimed at creating novel high-molecular-weight polymers reading.ac.uk.

Furthermore, the intersection of organic and inorganic chemistry is yielding new catalytic systems for macrocycle synthesis. A hetero-tetranuclear Cerium-Nickel complex featuring a macrocyclic tris(salen)-ligand has been shown to catalyze the aerobic oxygenation of α-methylene ketones under visible light rsc.org. This research combines expertise in organometallic catalyst design with photochemistry and organic synthesis to create more sustainable chemical transformations. The study of pheromones, as seen with the caracal, inherently combines organic synthesis with animal biology, ecology, and behavioral science to address real-world challenges .

Table 1: Examples of Interdisciplinary Research in Macrocyclic Ketones

| Research Area | Cooperating Disciplines | Application/Goal |

|---|---|---|

| Semiochemicals | Organic Chemistry, Chemical Ecology, Zoology | Development of pheromone-based lures for wildlife management . |

| Advanced Materials | Supramolecular Chemistry, Materials Science | Creation of cocrystal materials with selective vapochromic responses for sensors nih.gov. |

| Polymer Science | Organic Synthesis, Polymer Chemistry | Ring-opening polymerization of macrocycles to produce novel high-performance polymers reading.ac.uk. |

| Catalysis | Inorganic Chemistry, Organic Synthesis, Photochemistry | Design of multinuclear complexes for visible-light-induced aerobic oxygenation reactions rsc.org. |

| Fragrance Chemistry | Synthetic Chemistry, Sensory Science | Design and synthesis of novel macrocyclic ketones as fragrance materials justia.com. |

Unexplored Potential and Methodological Innovations

The full potential of this compound remains largely unexplored. Its primary role to date has been as a precursor in the synthesis of other molecules, such as cyclohexadecanone via a Clemmensen reduction . However, the presence of both a ketone and a hydroxyl group within a large, flexible ring suggests that its intrinsic biological activity or material properties have not been sufficiently investigated. Future research could screen this compound and its derivatives for pharmacological activity, drawing inspiration from the wide range of bioactive natural macrocycles mdpi.com.

Methodological innovations in the synthesis of macrocyclic ketones are continuously emerging, providing more efficient and sustainable routes to these challenging structures. One notable innovation is the development of repeatable two-carbon ring expansion reactions. This method allows for the direct and efficient transformation of medium- and large-ring 1-vinylcycloalkanols into the corresponding ring-expanded macrocyclic ketones through a thermal rearrangement in the gas phase researchgate.netchimia.ch. This protocol is highly efficient and repeatable, offering a streamlined path to large ring systems researchgate.netchimia.ch.

Another significant area of innovation is in catalysis, particularly through olefin metathesis. The development of highly robust and efficient Blechert-type cyclic(alkyl)(amino)carbene (CAAC) Ruthenium complexes has advanced the synthesis of macrocyclic ketones like Civetone acs.org. These modern catalysts demonstrate high efficacy in ring-closing metathesis, enabling the formation of large rings with good to excellent yields acs.org. Such advancements in synthetic methodology are crucial for making complex macrocycles like this compound and its analogs more accessible for further study and application.

Table 2: Innovations in Macrocyclic Ketone Synthesis

| Method | Description | Key Advantages |

|---|---|---|

| Repeatable Ring Expansion | Thermal 1,3-C shift rearrangement of 1-vinylcycloalkanols in the gas phase to achieve a two-carbon ring enlargement researchgate.netchimia.ch. | Novel, short, and repeatable protocol; provides access to various alkyl-substituted macrocycles researchgate.netchimia.ch. |

| Ring-Closing Metathesis (RCM) | Use of advanced Ruthenium catalysts, such as Blechert-type CAAC complexes, to form macrocyclic structures from diene precursors acs.org. | High efficiency and robustness; applicable to the synthesis of large-membered rings like Civetone acs.org. |

| Macrolactonization/Macrolactamization | Intramolecular cyclization strategies widely used in the total synthesis of complex, naturally occurring macrocycles mdpi.com. | Well-established and versatile for constructing diverse macrocyclic scaffolds mdpi.com. |

| Visible-Light Photocatalysis | Aerobic oxygenation of α-methylene ketones using multinuclear complexes and visible light to produce α-diketones rsc.org. | Sustainable and environmentally benign approach utilizing molecular oxygen as the oxidant rsc.org. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxycyclohexadecanone, and how can researchers optimize yield and purity?

- Methodology : Begin with retrosynthetic analysis to identify feasible precursors, such as cyclohexadecanone derivatives. Hydroxylation via oxidation (e.g., using meta-chloroperbenzoic acid) or enzymatic catalysis can introduce the hydroxyl group. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

- Optimization : Adjust reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading. For enzymatic methods, screen lipases or cytochrome P450 isoforms for regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Core Techniques :

- NMR Spectroscopy : H and C NMR to confirm hydroxyl placement and cyclohexadecanone backbone. Compare chemical shifts with PubChem data for analogous compounds (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation. Cross-reference with NIST Chemistry WebBook entries, noting potential discrepancies due to isomerism .

- FTIR : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3200 cm) stretches .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

- Strategy : Perform triplicate syntheses under identical conditions. Use statistical tools (e.g., ANOVA) to assess yield variability. Publish detailed procedural logs, including solvent batch numbers and equipment calibration dates. Cross-validate spectral data with independent labs .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound derivatives?

- Approach : Employ density functional theory (DFT) to simulate NMR and IR spectra for proposed structures. Compare simulated data with experimental results to identify mismatches (e.g., hydroxyl group orientation). Use software like Gaussian or ORCA for conformational analysis .

- Case Study : If C NMR shows unexpected peaks, model possible keto-enol tautomers or stereoisomers to pinpoint the source .

Q. What experimental designs are effective for studying the kinetic stability of this compound under varying pH and temperature conditions?

- Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 50°C.

Sample aliquots at timed intervals (0–72 hours).

Quantify degradation via UV-Vis spectroscopy (λ_max for carbonyl group) or LC-MS.

Apply Arrhenius equation to extrapolate shelf-life under storage conditions .

Q. How should researchers address discrepancies in bioactivity data for this compound across different cell lines?

- Resolution :

- Standardization : Use validated cell lines (e.g., ATCC-certified) and control for passage number.

- Dose-Response Curves : Generate EC values across ≥3 independent experiments.

- Mechanistic Studies : Perform RNA-seq or proteomics to identify cell-specific signaling pathways. Publish raw data in repositories like Zenodo for transparency .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Guidelines :

- Continuous Flow Chemistry : Reduces batch variability and improves heat management.

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (design of experiments).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Frameworks

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

- Framework :

Synthesize derivatives with modifications at the hydroxyl or ketone positions.

Characterize physicochemical properties (logP, solubility) using shake-flask or HPLC methods.

Test bioactivity in parallel assays (e.g., antimicrobial, anticancer).

Apply multivariate regression to correlate structural features with activity .

Q. What ethical and reporting standards apply to publishing contradictory findings on this compound’s toxicity?

- Best Practices :

- FAIR Data : Share raw datasets (e.g., NMR spectra, toxicity screens) in repositories like Figshare.

- Conflict Resolution : Clearly state limitations (e.g., cell line specificity, assay interference) in the discussion section. Cite prior studies and propose follow-up experiments .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.